Tolterodine - 124937-51-5

Tolterodine

Catalog Number: EVT-253142
CAS Number: 124937-51-5
Molecular Formula: C22H31NO
Molecular Weight: 325.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tolterodine is a tertiary amine. It has a role as a muscarinic antagonist, a muscle relaxant and an antispasmodic drug. It is functionally related to a p-cresol.
Tolterodine is an antimuscarinic drug that is used to treat urinary incontinence. Tolterodine acts on M2 and M3 subtypes of muscarinic receptors.
Tolterodine is a Cholinergic Muscarinic Antagonist. The mechanism of action of tolterodine is as a Cholinergic Muscarinic Antagonist.
Tolterodine is an anticholinergic agent used to treat urinary incontinence and overactive bladder syndrome. Tolterodine therapy has not been associated liver enzyme elevations while only a single case report has been published of clinical apparent acute liver injury attributed to its use.
Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
Tolterodine is a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
See also: Tolterodine Tartrate (has salt form).

5-Hydroxymethyl Tolterodine (5-HM)

    Compound Description: 5-Hydroxymethyl Tolterodine (5-HM), also known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-phenylpropanamine, is the major active metabolite of Tolterodine. It exhibits potent antimuscarinic activity, similar to Tolterodine, and significantly contributes to the therapeutic effect in treating overactive bladder [, , ]. 5-HM is formed through the hepatic metabolism of Tolterodine, primarily mediated by the cytochrome P450 (CYP) isoform 2D6 [, , ].

Fesoterodine

    Compound Description: Fesoterodine is a prodrug of 5-HM, designed to overcome the limitations of Tolterodine's CYP2D6-dependent metabolism []. It is metabolized by ubiquitous nonspecific esterases to release 5-HM, ensuring consistent exposure to the active moiety, regardless of the patient's CYP2D6 genotype [].

N-Dealkylated Tolterodine

    Compound Description: N-Dealkylated Tolterodine is a metabolite of Tolterodine generated through a dealkylation pathway primarily mediated by CYP3A isoenzymes in the liver []. This metabolite exhibits intermediate protein binding in human serum compared to Tolterodine and 5-HM [].

Tolterodine Hippurate

    Compound Description: Tolterodine Hippurate is a crystalline acid addition salt of Tolterodine, investigated for its potential use in transdermal formulations [].

Tolterodine Hemi-Adipate

    Compound Description: Tolterodine Hemi-Adipate is another crystalline acid addition salt of Tolterodine studied for potential transdermal administration [].

Tolterodine Gentisate

    Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for its potential in transdermal drug delivery [].

Tolterodine Benzene Sulfonate

    Compound Description: Tolterodine Benzene Sulfonate is a crystalline acid addition salt of Tolterodine explored for its potential use in transdermal drug delivery systems [].

Tolterodine p-Toluenesulfonate

    Compound Description: This is a crystalline acid addition salt of Tolterodine evaluated for potential applications in transdermal drug delivery [].

Tolterodine L-Pyroglutamate

    Compound Description: Tolterodine L-Pyroglutamate is a crystalline acid addition salt of Tolterodine investigated for its potential use in transdermal formulations [].

Tolterodine Benzoate

    Compound Description: Tolterodine Benzoate is a crystalline acid addition salt of Tolterodine that has been studied for potential use in transdermal formulations [].

Tolterodine Hemi-Naphthalene-1,5-Disulfonate

    Compound Description: This is a crystalline acid addition salt of Tolterodine explored for its potential applications in transdermal drug delivery [].

Tolterodine 1-Hydroxy-2-Naphthoate

    Compound Description: This is another crystalline acid addition salt of Tolterodine, investigated for potential use in transdermal drug delivery systems [].

Tolterodine Glycolate

    Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for potential use in transdermal drug delivery systems [].

Tolterodine Retinoate

    Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for potential use in transdermal drug delivery systems [].

Oxybutynin

    Compound Description: Oxybutynin is another antimuscarinic drug frequently used to treat overactive bladder. It is available in both immediate-release (IR) and extended-release (ER) formulations [, ].

    Relevance: Oxybutynin serves as a comparator drug in several studies evaluating the efficacy and tolerability of Tolterodine. While both drugs belong to the same class, they differ in their pharmacokinetic and pharmacodynamic profiles, leading to variations in dosing regimens and side effects [, ].

Solifenacin

    Compound Description: Solifenacin, like Tolterodine, is a competitive muscarinic receptor antagonist indicated for overactive bladder treatment [].

    Relevance: Solifenacin is often compared to Tolterodine in clinical trials to assess its relative efficacy, tolerability, and cost-effectiveness []. Although both medications target muscarinic receptors, differences in their chemical structures and pharmacokinetic properties might contribute to varying clinical outcomes.

Trospium

    Compound Description: Trospium is another antimuscarinic medication used in the management of overactive bladder [].

Pilocarpine

    Compound Description: Pilocarpine is a muscarinic agonist, in contrast to Tolterodine's antagonist activity [].

    Relevance: The combination of Tolterodine and Pilocarpine (THVD-201) was explored as a potential strategy to mitigate the side effect of dry mouth commonly associated with Tolterodine, while maintaining its efficacy in treating overactive bladder [].

Properties

CAS Number

124937-51-5

Product Name

Tolterodine

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1

InChI Key

OOGJQPCLVADCPB-HXUWFJFHSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Solubility

5.34e-03 g/L

Synonyms

Detrol
Detrol LA
Detrusitol
PHA 686464B
PHA-686464B
PHA686464B
Tartrate, Tolterodine
tolterodine
tolterodine tartrate
Unidet
Urotrol

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.